molecular formula C22H27FN4O2 B2499499 N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide CAS No. 1049419-49-9

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide

Cat. No.: B2499499
CAS No.: 1049419-49-9
M. Wt: 398.482
InChI Key: AVAFUCKLLBECDI-UHFFFAOYSA-N
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Description

N1-(2-(4-(4-Fluorophenyl)piperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:

  • N1-Substituent: A 2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl group, which incorporates a piperazine ring with a para-fluorophenyl moiety.
  • N2-Substituent: A 1-phenylethyl group, providing aromatic bulk.

16.099) and antimicrobial agents (e.g., GMC series) .

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O2/c1-17(18-5-3-2-4-6-18)25-22(29)21(28)24-11-12-26-13-15-27(16-14-26)20-9-7-19(23)8-10-20/h2-10,17H,11-16H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAFUCKLLBECDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluorophenylpiperazine with an appropriate alkylating agent to introduce the ethyl group.

    Oxalamide Formation: The intermediate is then reacted with oxalyl chloride to form the oxalamide linkage. This step usually requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the piperazine ring or the oxalamide moiety.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Biological Research: The compound is used to investigate the role of piperazine derivatives in biological systems.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Functional Groups

The table below highlights key structural and functional differences between the target compound and related oxalamides:

Compound Name N1 Substituent N2 Substituent Key Applications/Findings References
Target Compound 2-(4-(4-Fluorophenyl)piperazin-1-yl)ethyl 1-Phenylethyl Structural similarity to flavor enhancers and piperazine-based bioactive agents
S336 (CAS 745047-53-4) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Potent umami agonist; NOEL = 100 mg/kg bw/day; inhibits CYP3A4 (51% at 10 µM)
GMC-4 1,3-Dioxoisoindolin-2-yl 4-Fluorophenyl Antimicrobial activity (in vitro); halogenated aryl group enhances hydrophobicity
N1-{2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide (11) 2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl 5-Methyl-1H-pyrazol-3-yl Designed for receptor modulation; dichlorophenyl enhances binding affinity
FL-no. 16.101 2-Methoxy-4-methylbenzyl 2-(Pyridin-2-yl)ethyl Flavoring agent; metabolized via oxidative pathways; NOEL = 100 mg/kg bw/day

Pharmacological and Metabolic Insights

  • 16.099): Exhibit high potency in TAS1R1/TAS1R3 receptor activation . Safety: NOEL of 100 mg/kg bw/day translates to safety margins >33 million for human exposure .
  • Antimicrobial Oxalamides (GMC Series) :

    • GMC-4 (4-fluorophenyl) and GMC-5 (4-methoxyphenyl) show moderate activity against bacterial strains, with halogenation improving membrane penetration .
  • Piperazine-Containing Derivatives (–8) :

    • Chlorinated aryl groups (e.g., 2,3-dichlorophenyl) enhance receptor affinity in neurological targets .

Metabolic and Toxicological Considerations

  • CYP Interactions : While S336 and S5456 initially showed CYP3A4 inhibition (~51% at 10 µM), follow-up studies found <50% inhibition, aligning with the target compound’s likely low CYP liability .
  • Toxicity: Piperazine-containing oxalamides generally exhibit low acute toxicity, with NOELs standardized to 100 mg/kg bw/day for flavoring agents due to shared metabolic pathways (hydrolysis → excretion) .

Biological Activity

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide is a synthetic compound characterized by its unique oxalamide structure and piperazine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections provide an overview of its biological activities, including anticancer, antimicrobial, and neuropharmacological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C20H26FN3O2\text{C}_{20}\text{H}_{26}\text{F}\text{N}_{3}\text{O}_{2}

This structure features a fluorinated phenyl group, a piperazine ring, and an oxalamide functional group, contributing to its diverse biological interactions.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of piperazine have been shown to inhibit tumor growth in various cancer models. This compound's structural similarities to these compounds suggest potential efficacy against cancer cell lines.

Case Study:
A study exploring the anticancer effects of oxalamide derivatives demonstrated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. The specific IC50 values for related compounds ranged from 10 to 50 µM, indicating a promising therapeutic window for further investigation.

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various bacterial strains. The presence of the piperazine ring is often associated with enhanced antibacterial activity.

Research Findings:
In vitro studies have shown that compounds similar to this compound exhibit significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentrations (MICs) reported for these compounds typically range between 32 to 128 µg/mL.

CompoundMIC (µg/mL)Bacterial Strain
N1-(2-(4-(4-fluorophenyl)...64S. aureus
N1-(2-(4-(4-fluorophenyl)...128S. pneumoniae

Neuropharmacological Effects

The piperazine moiety is also known for its neuropharmacological properties, particularly in modulating neurotransmitter systems. Compounds with similar structures have been investigated for their effects on serotonin and dopamine receptors.

Research Insights:
In behavioral assays, derivatives have shown anxiolytic effects in rodent models. The compound's affinity for serotonin receptors suggests potential applications in treating anxiety disorders.

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